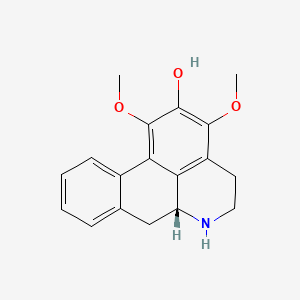
5-Chloro-6,11-bis(phenylethynyl)tetracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-6,11-bis(phenylethynyl)tetracene is a chemical compound known for its unique structural and photophysical properties. It belongs to the family of tetracene derivatives, which are known for their applications in organic electronics and photonics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6,11-bis(phenylethynyl)tetracene typically involves multi-step organic reactionsThe final step involves reductive aromatization to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-6,11-bis(phenylethynyl)tetracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The chlorine atom at the 5 position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted tetracene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Chloro-6,11-bis(phenylethynyl)tetracene has several scientific research applications, including:
Organic Electronics: Used as a semiconductor material in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Photonics: Employed in the development of photonic devices due to its unique photophysical properties.
Biological Research: Investigated for its potential use in biological imaging and as a fluorescent probe.
Industrial Applications: Utilized in the production of advanced materials with specific electronic and optical properties
Mécanisme D'action
The mechanism of action of 5-Chloro-6,11-bis(phenylethynyl)tetracene is primarily related to its electronic structure. The phenylethynyl groups and chlorine atom influence the compound’s electronic distribution, affecting its reactivity and interaction with other molecules. The compound can participate in various photophysical processes, such as fluorescence and phosphorescence, making it useful in optoelectronic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,12-Bis(phenylethynyl)naphthacene
- 9,10-Diphenylanthracene
- 5,6,11,12-Tetraarylethynyltetracenes
Uniqueness
5-Chloro-6,11-bis(phenylethynyl)tetracene stands out due to the presence of the chlorine atom, which can significantly alter its electronic properties and reactivity compared to other similar compounds. This unique feature makes it a valuable compound for specific applications in organic electronics and photonics .
Propriétés
Numéro CAS |
80034-35-1 |
|---|---|
Formule moléculaire |
C34H19Cl |
Poids moléculaire |
463.0 g/mol |
Nom IUPAC |
5-chloro-6,11-bis(2-phenylethynyl)tetracene |
InChI |
InChI=1S/C34H19Cl/c35-34-27-16-8-7-15-26(27)23-32-30(21-19-24-11-3-1-4-12-24)28-17-9-10-18-29(28)31(33(32)34)22-20-25-13-5-2-6-14-25/h1-18,23H |
Clé InChI |
SYCWCSDYRIJUAA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=C3C=CC=CC3=C(C4=C(C5=CC=CC=C5C=C24)Cl)C#CC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


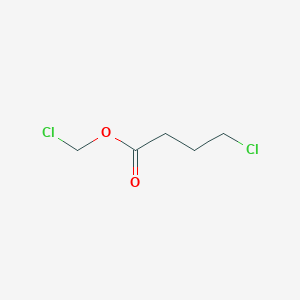


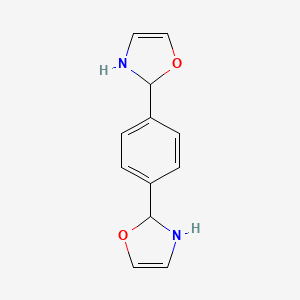
![3-[5(n)-3H]Indolylacetic acid](/img/structure/B14429153.png)

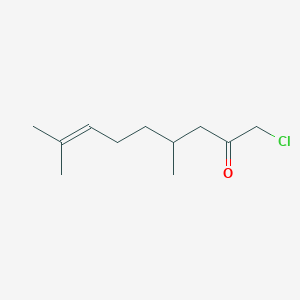
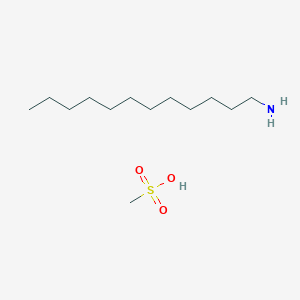




![N-Methyl-N-[4-(triphenylgermyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14429198.png)
